molecular formula C13H14N4O9 B2444601 Urea crosslinker C C2-arm, NHS ester CAS No. 211029-82-2

Urea crosslinker C C2-arm, NHS ester

Cat. No.: B2444601
CAS No.: 211029-82-2
M. Wt: 370.274
InChI Key: VKVHTMGFAUCZIL-UHFFFAOYSA-N
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Description

Urea crosslinker C C2-arm, NHS ester is a chemical compound with the molecular formula C13H14N4O9 and a molecular weight of 370.274. It is widely used in scientific research and industry due to its unique properties and versatility.

Mechanism of Action

Target of Action

Urea-crosslinker C2-succinimide primarily targets primary amines . These primary amines exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . They are positively charged at physiologic pH and occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .

Mode of Action

Urea-crosslinker C2-succinimide interacts with its targets through a process known as crosslinking . This compound, being a homobifunctional crosslinker, contains two reactive ends that can form covalent bonds with primary amines . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . The presence of the symmetrical urea moiety, which is prone to collision-induced dissociation, allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .

Biochemical Pathways

The biochemical pathways affected by Urea-crosslinker C2-succinimide are those involving proteins and peptides. The crosslinking process chemically joins two or more molecules by a covalent bond . This technique, often called bioconjugation when referring to its use with proteins and other biomolecules, is an essential component of many proteomics methods .

Result of Action

The result of the action of Urea-crosslinker C2-succinimide is the formation of crosslinks between proteins or peptides . This crosslinking can lead to changes in the structure and function of the targeted proteins, potentially influencing various biological processes. The presence of the symmetrical urea moiety allows for the unambiguous distinguishing of crosslinks in tandem CID-MS experiments .

Action Environment

The action of Urea-crosslinker C2-succinimide is influenced by environmental factors such as pH. It has been noted that at neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment in which it is used.

Biochemical Analysis

Biochemical Properties

Urea-crosslinker C2-succinimide primarily cross-links lysine side chains . The ureido-2,2´-diacetic acid bis(hydroxysuccinimide) ester, is the shortest version of MS-cleavable urea-based lysine-lysine reactive homobifunctional cross-linkers, featuring a C2-arm . At neutral or slightly basic pH, it irreversibly crosslinks the neighbouring lysine groups .

Cellular Effects

The cellular effects of Urea-crosslinker C2-succinimide are not well-documented in the literature. It’s known that crosslinking reagents like Urea-crosslinker C2-succinimide can have significant effects on cellular processes. For example, they can be used to fix and preserve tissues or cells for immunohistochemistry (IHC) applications .

Molecular Mechanism

The molecular mechanism of Urea-crosslinker C2-succinimide involves the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . These primary amines are positively charged at physiologic pH, making them readily accessible to conjugation reagents introduced into the aqueous medium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urea-crosslinker C2-succinimide involves the co-crystallization of succinic acid with urea. The process begins with the crystallization of succinic acid from fermentation broth, followed by the addition of urea to form a co-crystal. This co-crystal is then treated with phosphorous acid to synthesize succinimide .

Industrial Production Methods: In industrial settings, the production of succinimide from biomass-derived succinic acid through co-crystallization with urea is an efficient and environmentally friendly method. This process reduces production costs, recycles materials, and minimizes the use of harmful chemicals .

Chemical Reactions Analysis

Types of Reactions: Urea crosslinker C C2-arm, NHS ester undergoes various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: The compound reacts with primary amines, sulfhydryls, and other functional groups commonly found in biomolecules. Reactions are typically performed in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2–8.5 for 30 minutes to 4 hours at room temperature .

Major Products: The major products formed from these reactions include crosslinked proteins, peptides, and other biomolecules, which are used in various applications such as bioconjugation, immobilization, and surface modification .

Scientific Research Applications

Urea crosslinker C C2-arm, NHS ester is extensively used in scientific research across multiple fields:

  • Chemistry: Used for bioconjugation, crosslinking, and modification of proteins and peptides .
  • Biology: Employed in metabolic labeling, protein structural studies, and cell surface crosslinking .
  • Medicine: Utilized in the synthesis of antibody-drug conjugates and immunotoxins .
  • Industry: Applied in the production of biodegradable materials, fine chemicals, and other industrial products .

Comparison with Similar Compounds

  • N-hydroxysulfosuccinimide
  • Aryl sulfonyl fluoride
  • Carbodiimides
  • Epoxides

Uniqueness: Urea crosslinker C C2-arm, NHS ester stands out due to its high efficiency, environmentally friendly production methods, and versatility in various applications. Its ability to form stable covalent bonds with a wide range of functional groups makes it a valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O9/c18-7-1-2-8(19)16(7)25-11(22)5-14-13(24)15-6-12(23)26-17-9(20)3-4-10(17)21/h1-6H2,(H2,14,15,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHTMGFAUCZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CNC(=O)NCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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